

## OR-1896 as a metabolite of levosimendan

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interes | t       |           |
|---------------------|---------|-----------|
| Compound Name:      | OR-1896 |           |
| Cat. No.:           | B022786 | Get Quote |

An In-depth Technical Guide to **OR-1896**: The Active Metabolite of Levosimendan

### Introduction

Levosimendan is a calcium-sensitizing agent utilized in the treatment of acutely decompensated severe chronic heart failure. Its therapeutic effects, however, extend far beyond the duration expected from its own short half-life of approximately one hour.[1][2] This prolonged pharmacological activity is primarily attributed to its active metabolite, (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide, commonly known as **OR-1896**.[1][3] This metabolite is not only pharmacologically active, with effects similar to the parent drug, but also possesses a significantly longer elimination half-life, making it a key contributor to the sustained hemodynamic benefits observed after levosimendan administration.[1][3][4]

This technical guide provides a comprehensive overview of **OR-1896**, detailing its metabolic formation, pharmacokinetic and pharmacodynamic profiles, and the analytical methodologies employed for its quantification. The information is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this crucial metabolite.

# Metabolic Pathway of Levosimendan to OR-1896

The formation of **OR-1896** is a multi-step process that begins in the gastrointestinal tract and concludes in the liver. A small fraction, approximately 4-7% of the administered levosimendan dose, is first metabolized in the large intestine.[1][5][6] Intestinal bacteria facilitate the reductive cleavage of the propanedinitrile group from levosimendan, forming an intermediate amine metabolite, OR-1855 ((R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one).[1][7]







This intermediate, which is considered largely inactive, is then absorbed into circulation and transported to the liver.[1][8] In the liver, OR-1855 undergoes N-acetylation, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, to form the active metabolite, **OR-1896**.[5][6]

The plasma concentrations of **OR-1896** are notably dependent on the patient's genetic makeup for the NAT2 enzyme, leading to different "acetylator" phenotypes. Rapid acetylators exhibit approximately 3.5 times higher plasma concentrations of **OR-1896** compared to slow acetylators.[9]





Click to download full resolution via product page

Figure 1: Metabolic pathway of levosimendan to OR-1896.



## **Pharmacokinetics**

**OR-1896** exhibits a distinct pharmacokinetic profile compared to its parent compound, levosimendan, characterized by slow formation and a remarkably long elimination half-life. Following a 24-hour infusion of levosimendan, the peak plasma concentrations of its metabolites, OR-1855 and **OR-1896**, are not observed until after the infusion is terminated.[9] [10] The prolonged half-life of **OR-1896**, approximately 70-81 hours, is the primary reason for the sustained hemodynamic effects of levosimendan, which can persist for 7 to 9 days after discontinuing a 24-hour infusion.[1][2][7][10] Furthermore, **OR-1896** has a significantly lower plasma protein binding affinity than levosimendan, resulting in a larger free fraction available to exert its pharmacological effects.[2][6]

Table 1: Comparative Pharmacokinetic Parameters

| Parameter                   | Levosimendan  | OR-1896                   | OR-1855                             |
|-----------------------------|---------------|---------------------------|-------------------------------------|
| Elimination Half-life (t½)  | ~1 hour[1][2] | 70-81 hours[1][2]<br>[10] | N/A (Intermediate)                  |
| Plasma Protein<br>Binding   | 97-98%[1][2]  | ~40%[2][7]                | ~58%[10]                            |
| Total Clearance             | N/A           | 2.0 ± 0.4 L/h[4]          | N/A                                 |
| Renal Clearance             | N/A           | 0.9 ± 0.4 L/h[4]          | 5.4 ± 2.3 x 10 <sup>-4</sup> L/h[4] |
| Volume of Distribution (Vd) | N/A           | 175.6 ± 74.5 L[4]         | N/A                                 |

| Fraction Metabolized | 4-7% to OR-1855/1896[1] | N/A | N/A |

# **Pharmacodynamics and Mechanism of Action**

**OR-1896** is a potent cardiovascular agent that shares several mechanisms of action with levosimendan, contributing significantly to its overall therapeutic effect. Its primary actions include phosphodiesterase III (PDE3) inhibition, activation of potassium channels, and calcium sensitization.

### Foundational & Exploratory





- Phosphodiesterase III (PDE3) Inhibition: A principal mechanism of OR-1896 in the heart is the inhibition of PDE3.[11][12] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[11][13] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, ultimately resulting in increased myocardial contractility (positive inotropy) and enhanced relaxation (lusitropy).[11][14] Studies on isolated human atrial preparations have confirmed that OR-1896 exerts a positive inotropic effect primarily through this PDE3-inhibitory pathway.[11]
- Potassium Channel Activation: OR-1896 is a powerful vasodilator, an effect attributed to its ability to activate potassium channels in vascular smooth muscle cells.[2][7] Specifically, it opens ATP-sensitive potassium (KATP) channels and large-conductance calcium-activated potassium (BKCa) channels.[1][2][15] The activation of these channels leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation and vasodilation.[2] This action contributes to the reduction in systemic vascular resistance and blood pressure.[8]
- Calcium Sensitization: Like levosimendan, OR-1896 is also reported to have Ca<sup>2+</sup>-sensitizing effects, meaning it enhances the responsiveness of myofilaments to existing intracellular calcium concentrations.[7][16] This is thought to occur through its binding to cardiac troponin C. However, some evidence suggests that in intact myocardial tissue, the PDE3-inhibitory mechanism is the dominant contributor to its positive inotropic effects, with the Ca<sup>2+</sup>-sensitizing role being less prominent.[11][13]





Click to download full resolution via product page

Figure 2: Signaling pathway of OR-1896 via PDE3 inhibition.

Table 2: Pharmacodynamic Effects of OR-1896



| Effect            | Mechanism                                  | Outcome                                                           |
|-------------------|--------------------------------------------|-------------------------------------------------------------------|
| Positive Inotropy | PDE3 Inhibition[11][12]                    | Increased myocardial contractility                                |
| Vasodilation      | Activation of KATP and BKCa channels[1][2] | Reduced systemic vascular resistance, decreased blood pressure[8] |

| Positive Lusitropy | PDE3 Inhibition (cAMP/PKA pathway)[12] | Improved myocardial relaxation |

### **Excretion and Further Metabolism**

The elimination of **OR-1896** occurs through multiple pathways. A significant portion of the dose, nearly half, is eliminated unchanged in the urine.[4] The remaining half undergoes further metabolism. One identified route is the deacetylation of **OR-1896** back to its precursor, OR-1855, which is then subject to further biotransformation.[4][17] Other characterized urinary metabolites include N-hydroxylated versions of both **OR-1896** and OR-1855, as well as glucuronide or sulfate conjugates of N-hydroxyl **OR-1896**.[17][18] In human feces, only **OR-1896** and OR-1855 have been detected.[17][18]

# **Experimental Protocols: Analytical Methods for Detection**

The quantification of levosimendan and its metabolites, including **OR-1896**, in biological matrices such as plasma and serum is predominantly performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[9][10] This method offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations often present.

# General Experimental Protocol for OR-1896 Quantification

Sample Collection and Preparation:



- Blood samples are collected from subjects at predetermined time points.
- Plasma or serum is separated by centrifugation.
- A known quantity of a stable isotope-labeled internal standard (e.g., <sup>13</sup>C-labeled **OR-1896**) is added to the sample to ensure accuracy and account for sample loss during processing.
   [6]
- Proteins are precipitated from the plasma/serum matrix, typically using an organic solvent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The resulting supernatant, containing the analytes of interest, is collected for analysis.
- Chromatographic Separation:
  - The extracted sample is injected into an HPLC system.
  - The analytes (levosimendan, OR-1855, OR-1896) are separated from other matrix components on a reversed-phase HPLC column (e.g., a C18 column).
  - A mobile phase gradient, typically consisting of a mixture of an aqueous buffer (like ammonium formate) and an organic solvent (like methanol or acetonitrile), is used to elute the compounds from the column at different retention times.
- Detection and Quantification:
  - The eluent from the HPLC column is introduced into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).
  - The molecules are ionized, typically using electrospray ionization (ESI) in positive ion mode.
  - Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored using Multiple Reaction Monitoring (MRM). This highly selective technique allows for precise quantification even in complex biological matrices.







 The concentration of OR-1896 in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the compound.

The limit of quantification for **OR-1896** in plasma using such methods is typically in the low ng/mL range (e.g., 0.2 ng/mL).[10]





Click to download full resolution via product page

Figure 3: General experimental workflow for OR-1896 analysis.



### Conclusion

**OR-1896** is a pharmacologically significant metabolite of levosimendan that plays a pivotal role in the drug's extended duration of action. Its unique pharmacokinetic profile, characterized by a long half-life and low protein binding, ensures a sustained therapeutic presence. Mechanistically, **OR-1896** functions as both a PDE3 inhibitor and a vasodilator through potassium channel activation, contributing to both the inotropic and vasodilatory effects of levosimendan therapy. A thorough understanding of the formation, pharmacokinetics, and pharmacodynamics of **OR-1896** is essential for optimizing the clinical use of levosimendan and for the development of future cardiovascular drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. The levosimendan metabolite OR-1896 elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics and excretion balance of OR-1896, a pharmacologically active metabolite of levosimendan, in healthy men PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 6. Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative effects of levosimendan, OR-1896, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of levosimendan and its active metabolite OR-1896 in rapid and slow acetylators - PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan PMC [pmc.ncbi.nlm.nih.gov]
- 11. OR-1896 increases force of contraction in the isolated human atrium PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Inotropic Effect of the Active Metabolite of Levosimendan, OR-1896, Is Mediated through Inhibition of PDE3 in Rat Ventricular Myocardium PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The levosimendan metabolite OR-1896 elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolism of OR-1896, a metabolite of levosimendan, in rats and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [OR-1896 as a metabolite of levosimendan].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b022786#or-1896-as-a-metabolite-of-levosimendan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com